2-Ethyl-3-hydroxybenzo[c]chromen-6-one
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-ethyl-3-hydroxybenzo[c]chromen-6-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O3/c1-2-9-7-12-10-5-3-4-6-11(10)15(17)18-14(12)8-13(9)16/h3-8,16H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPSOMCWYWZGPLN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1O)OC(=O)C3=CC=CC=C32 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Transformations of 2 Ethyl 3 Hydroxybenzo C Chromen 6 One and Its Derivatives
Reactions Involving the Hydroxyl Group (e.g., Etherification, Esterification)
The phenolic hydroxyl group at the C-3 position is a primary site for synthetic modification, readily undergoing reactions typical of phenols, such as etherification and esterification. These transformations are crucial for creating derivatives with altered solubility, biological activity, and chemical properties.
Etherification: The hydroxyl group can be converted into an ether linkage through reactions like the Williamson ether synthesis. This typically involves deprotonation of the phenol (B47542) with a suitable base (e.g., sodium hydride, potassium carbonate) to form a more nucleophilic phenoxide ion, which then displaces a halide from an alkyl halide. For instance, reaction with an alkyl halide (R-X) in the presence of a base yields the corresponding 3-alkoxy derivative.
Esterification: Esterification of the hydroxyl group can be achieved by reacting it with carboxylic acids or their derivatives, such as acyl chlorides or anhydrides. Acid catalysts are often employed when using carboxylic acids, while reactions with more reactive acyl chlorides or anhydrides may proceed in the presence of a base like pyridine (B92270) or triethylamine (B128534) to neutralize the HCl or carboxylic acid byproduct. These reactions produce 3-acyloxy derivatives.
| Reaction Type | Reagent Example | Product Class | General Conditions |
| Etherification | Propyl iodide (CH₃CH₂CH₂I) | 2-Ethyl-3-propoxybenzo[c]chromen-6-one | Base (e.g., K₂CO₃), Solvent (e.g., Acetone) |
| Esterification | Acetyl chloride (CH₃COCl) | 2-Ethyl-3-acetoxybenzo[c]chromen-6-one | Base (e.g., Pyridine), Solvent (e.g., CH₂Cl₂) |
Transformations of the Ethyl Substituent
The ethyl group at the C-2 position, being attached to an aromatic ring, has a reactive benzylic position (the CH₂ group). This site is susceptible to oxidation and free-radical reactions.
Oxidation: The benzylic methylene (B1212753) group of the ethyl substituent can be oxidized under various conditions. Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid can oxidize the ethyl group completely to a carboxylic acid, yielding 3-hydroxy-6-oxo-6H-benzo[c]chromene-2-carboxylic acid. Milder or more controlled oxidation conditions could potentially lead to the formation of an acetyl group (2-acetyl-3-hydroxybenzo[c]chromen-6-one).
Halogenation: The benzylic position can undergo free-radical halogenation, for example, using N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide. This would introduce a bromine atom at the benzylic carbon, forming 2-(1-bromoethyl)-3-hydroxybenzo[c]chromen-6-one, a versatile intermediate for further nucleophilic substitution reactions.
| Transformation | Reagent | Potential Product |
| Oxidation | Potassium Permanganate (KMnO₄) | 3-hydroxy-6-oxo-6H-benzo[c]chromene-2-carboxylic acid |
| Halogenation | N-Bromosuccinimide (NBS) | 2-(1-bromoethyl)-3-hydroxybenzo[c]chromen-6-one |
Electrophilic and Nucleophilic Aromatic Substitution on the Benzo[c]chromen-6-one Core
The aromatic rings of the benzo[c]chromen-6-one core are subject to substitution reactions, with the regioselectivity being influenced by the existing substituents. wikipedia.orgmasterorganicchemistry.com
Electrophilic Aromatic Substitution (SEAr): The electron-donating hydroxyl and ethyl groups are activating and ortho-, para-directing. masterorganicchemistry.com The lactone ring, particularly the carbonyl group, is deactivating. Therefore, electrophilic attack is most likely to occur on the phenolic ring. The positions ortho and para to the powerful hydroxyl director are C-4 and C-2 (already substituted). The next most likely position for substitution would be C-1 or C-4, directed by the hydroxyl and ethyl groups. Common SEAr reactions include:
Nitration: Using a mixture of nitric acid and sulfuric acid would likely introduce a nitro group at the C-4 position. youtube.com
Halogenation: Reaction with halogens (e.g., Br₂ in a suitable solvent) would also favor substitution at the C-4 position. youtube.com
Friedel-Crafts Reactions: Alkylation or acylation would similarly be directed to the activated phenolic ring, though these reactions can be complex with phenol-containing substrates. youtube.com
Nucleophilic Aromatic Substitution (SNAr): This type of reaction is generally difficult on electron-rich aromatic rings. libretexts.org It typically requires the presence of strong electron-withdrawing groups (like nitro groups) ortho or para to a good leaving group (like a halide). libretexts.orgnih.gov The unsubstituted 2-Ethyl-3-hydroxybenzo[c]chromen-6-one would be unreactive under standard SNAr conditions. However, derivatives with appropriate modifications, such as a halogen at a position activated by a nitro group, could undergo nucleophilic substitution. libretexts.org
Ring-Opening and Rearrangement Reactions
The lactone ring is the most reactive part of the core structure, being susceptible to cleavage.
Ring-Opening: As a cyclic ester, the lactone can be hydrolyzed under either acidic or basic conditions.
Base-Catalyzed Hydrolysis: Treatment with a strong base, like sodium hydroxide (B78521), will irreversibly open the lactone ring. The initial product is the sodium salt of the corresponding biphenyl-2-carboxylic acid. Subsequent acidification protonates the carboxylate and phenoxide groups, yielding a 2-(2-carboxy-phenyl)-4-ethyl-benzene-1,3-diol. google.com
Acid-Catalyzed Hydrolysis: This is a reversible process that establishes an equilibrium between the lactone and the open-chain hydroxy carboxylic acid.
Rearrangement Reactions: While specific sigmatropic rearrangements for this compound are not widely documented, analogous structures can undergo complex transformations. For example, certain synthetic routes towards benzo[c]chromene scaffolds involve radical cyclizations followed by tubitak.gov.trresearchgate.net-aryl rearrangements to form the final tricyclic system. acs.orgacs.org These types of skeletal rearrangements highlight the potential for complex molecular changes under specific, often radical or photochemically-induced, conditions.
Oxidation and Reduction Chemistry
Reduction: The primary site for reduction is the lactone carbonyl group.
Reduction to Diol: Strong reducing agents like lithium aluminum hydride (LiAlH₄) will reduce the ester functionality. This process opens the lactone ring and reduces the resulting carboxylic acid and the phenolic ester intermediate to alcohols, ultimately yielding a biphenyl (B1667301) dimethanol derivative.
Catalytic Hydrogenation: Depending on the catalyst and conditions, catalytic hydrogenation could reduce the aromatic rings. However, harsh conditions would be required, and this could also lead to the hydrogenolysis (cleavage) of the C-O bond in the lactone.
Oxidation: Besides the aforementioned oxidation of the ethyl group, the phenolic ring itself can be susceptible to oxidation. Phenols can be oxidized to quinones, although this often requires specific reagents to avoid polymerization or degradation of the molecule. The electron-rich nature of the 3-hydroxy substituted ring makes it the more likely target for oxidative processes compared to the other benzene (B151609) ring in the core structure.
Advanced Structural Elucidation of Benzo C Chromen 6 One Systems
Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignment
NMR spectroscopy is the cornerstone for the structural elucidation of organic molecules, providing detailed information about the atomic arrangement within the 2-Ethyl-3-hydroxybenzo[c]chromen-6-one molecule.
One-dimensional NMR spectra offer fundamental insights into the hydrogen and carbon environments within the molecule.
The ¹H NMR spectrum is expected to display distinct signals corresponding to each unique proton environment. The ethyl group should produce a characteristic triplet for the methyl (-CH₃) protons and a quartet for the methylene (B1212753) (-CH₂) protons, arising from coupling to each other. Protons on the aromatic rings will appear as multiplets in the downfield region. A key signal would be a broad singlet corresponding to the hydroxyl (-OH) proton.
The ¹³C NMR spectrum provides information on the carbon skeleton. libretexts.orgdocbrown.info It is anticipated to show signals for the two aliphatic carbons of the ethyl group in the upfield region. The aromatic and vinyl carbons of the benzo[c]chromen-6-one core would resonate in the intermediate region (typically 100-150 ppm). A signal at the far downfield end of the spectrum (around 160 ppm) is characteristic of the lactone carbonyl carbon (C=O). libretexts.orgmdpi.com
| Assignment | Expected ¹H NMR Chemical Shift (ppm) | Expected ¹³C NMR Chemical Shift (ppm) |
|---|---|---|
| -CH₂CH₃ | ~1.2 - 1.4 (triplet) | ~14 - 16 |
| -CH₂CH₃ | ~2.6 - 2.8 (quartet) | ~22 - 25 |
| Ar-H | ~6.8 - 8.4 (multiplets) | ~100 - 155 |
| Ar-OH | Variable, broad singlet | |
| C=O (lactone) | - | ~160 - 162 |
Two-dimensional NMR experiments are essential for assembling the molecular puzzle by revealing correlations between nuclei. science.gov
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically separated by two or three bonds). emerypharma.com For this compound, a key COSY correlation would be observed between the methyl and methylene protons of the ethyl group, confirming their connectivity. Correlations between adjacent aromatic protons would also help to assign their specific positions on the rings. researchgate.net
HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): This experiment maps direct one-bond correlations between protons and the carbons they are attached to. It allows for the unambiguous assignment of carbon signals based on the chemical shifts of their attached protons.
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation
HRMS is a powerful technique used to determine the elemental composition of a molecule with extremely high accuracy. nih.gov For this compound, the molecular formula is C₁₅H₁₂O₃. HRMS measures the mass-to-charge ratio (m/z) to several decimal places, allowing for the calculation of a single possible molecular formula. The experimentally measured mass must match the theoretical calculated mass to within a very small tolerance (typically <5 ppm) to confirm the molecular formula. mdpi.com
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₅H₁₂O₃ |
| Calculated Monoisotopic Mass | 240.07864 Da |
| Expected [M+H]⁺ ion | 241.08592 m/z |
Data predicted for this compound. uni.lu
Infrared (IR) Spectroscopy for Functional Group Analysis
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. rsc.org The IR spectrum of this compound is expected to show several characteristic absorption bands that confirm its key structural features.
| Functional Group | Vibration | Expected Absorption Range (cm⁻¹) |
|---|---|---|
| Hydroxyl (O-H) | Stretch, H-bonded | 3200 - 3600 (broad) |
| Aromatic C-H | Stretch | 3000 - 3100 |
| Aliphatic C-H | Stretch | 2850 - 2960 |
| Lactone Carbonyl (C=O) | Stretch | 1700 - 1740 (strong) |
| Aromatic C=C | Stretch | 1450 - 1600 |
Characteristic IR absorption ranges for organic functional groups. vscht.cz
The presence of a broad band in the 3200-3600 cm⁻¹ region would confirm the hydroxyl group. A very strong, sharp absorption around 1700-1740 cm⁻¹ is indicative of the C=O stretch of the six-membered lactone ring. Absorptions just above and below 3000 cm⁻¹ correspond to aromatic and aliphatic C-H stretches, respectively.
X-ray Crystallography for Solid-State Structure Determination of Analogues
While NMR, MS, and IR spectroscopy determine the molecular connectivity, X-ray crystallography provides the definitive, unambiguous three-dimensional structure of a compound in its crystalline solid state. This technique determines the precise spatial arrangement of atoms, bond lengths, and bond angles.
Although the specific crystal structure for this compound may not be publicly available, analysis of closely related benzo[c]chromen-6-one analogues provides critical insights. acs.org X-ray diffraction studies on such analogues have confirmed the largely planar nature of the fused three-ring system. nih.goviucr.org These studies provide precise measurements of bond lengths, such as the C=O bond of the lactone and the C-C bonds within the aromatic rings, which are consistent with their expected values. This technique serves as the ultimate validation for the structural assignments derived from spectroscopic methods. researchgate.net
Structure Activity Relationships Sar in Hydroxylated and Alkylated Benzo C Chromen 6 One Derivatives
Influence of Hydroxyl Group Position and Number on Molecular Interactions
The hydroxylation pattern on the benzo[c]chromen-6-one core is a critical determinant of biological activity. The position and number of hydroxyl (-OH) groups can dictate the molecule's ability to form hydrogen bonds with target proteins, influencing binding affinity and specificity.
Research into a series of 6H-benzo[c]chromen-6-one derivatives as estrogen receptor beta (ERβ) agonists has revealed that a bis-hydroxyl pattern, specifically at the 3 and 8 positions, is essential for activity. nih.gov This dihydroxylation is a key factor for potent coactivator recruitment in assays, highlighting the importance of specific hydrogen bonding interactions at both ends of the molecule for receptor activation. nih.gov
Urolithins, which are naturally occurring hydroxylated 6H-benzo[c]chromen-6-ones, serve as lead compounds for further modification. mdpi.comnih.gov Studies often focus on introducing various substituents to the hydroxyl group at the 3-position while maintaining the core lactone ring structure. mdpi.com The lactone group itself is considered an important scaffold for maintaining selective binding properties, as demonstrated in studies where these compounds act as fluorescent sensors for Iron (III). nih.gov This suggests that the combination of the lactone and the specific placement of hydroxyl groups creates a unique electronic and structural environment essential for molecular recognition. nih.gov
Role of Alkyl Substituents (e.g., Ethyl Group) in Modulating Molecular Activity
The introduction of alkyl groups, such as an ethyl group, to the benzo[c]chromen-6-one scaffold serves to modulate the compound's lipophilicity and steric profile, which in turn affects its activity. Alkyl substituents can influence how the molecule fits into the binding pocket of a target protein and its ability to penetrate biological membranes.
In a study focused on developing phosphodiesterase II (PDE2) inhibitors, a series of alkoxylated 6H-benzo[c]chromen-6-one derivatives were synthesized. mdpi.com The research found that the R¹ group, when substituted with alkanes of fewer than five carbons, resulted in relatively good PDE2 inhibitory activity. mdpi.com This indicates that a certain length and lipophilicity of the alkyl chain are beneficial for interacting with a hydrophobic-induced binding pocket within the enzyme. mdpi.com For instance, the derivative 1f in the study, which features an alkyl chain, showed optimal inhibitory potential. mdpi.com
The presence of an ethyl group, as in the titular compound 2-Ethyl-3-hydroxybenzo[c]chromen-6-one, contributes to this modulation. While specific data on the 2-ethyl substitution is limited in the provided context, the general principle holds that such alkyl groups can enhance hydrophobic interactions with the target, potentially increasing binding affinity and efficacy, provided they fit within the geometric constraints of the binding site. mdpi.comrsc.org
Impact of Substitutions on the Aromatic Ring on Conformational and Electronic Properties
Substitutions on the aromatic rings of the benzo[c]chromen-6-one structure profoundly affect its conformational and electronic properties, which are key to its molecular interactions. rsc.orgnih.gov These modifications can alter the molecule's shape, electron distribution, and ability to engage in non-covalent interactions like π-π stacking.
Modifications on both phenyl rings of the scaffold have led to compounds with significantly increased potency and selectivity for targets like the estrogen receptor. nih.gov This suggests that substituents on the aromatic system can fine-tune the electronic landscape of the molecule for optimal receptor engagement. The synthesis of benzo[c]chromen-6-one derivatives bearing various substituents on the benzene (B151609) rings allows for a systematic exploration of these effects. nih.gov
Computational Approaches to SAR Prediction and Validation
Computational methods are increasingly used as efficient, cost-effective, and time-saving tools in drug design to predict and validate the structure-activity relationships of novel compounds like benzo[c]chromen-6-one derivatives. researchgate.net These in-silico techniques provide insights into the molecular interactions that govern biological activity.
Key computational approaches include:
Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a target protein. researchgate.netnih.gov For chromene derivatives, docking studies help to understand the binding modes and estimate binding energies, identifying key interactions (e.g., hydrogen bonds, hydrophobic contacts) that contribute to affinity. researchgate.netnih.gov
Molecular Dynamics (MD) Simulations: MD simulations are used to study the dynamic behavior of the ligand-receptor complex over time, providing information on its stability and conformational changes. nih.gov
MM/PBSA Analysis: The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) method is employed to calculate the binding free energy of a ligand to its receptor, offering a more quantitative prediction of affinity. nih.gov
Density Functional Theory (DFT): DFT calculations are used to understand the electronic properties of the molecules, such as the distribution of electron density and the energies of molecular orbitals. nih.govnih.gov This information helps in rationalizing the observed reactivity and interaction patterns. nih.gov
These computational models allow researchers to screen virtual libraries of compounds, prioritize synthesis, and interpret experimental results, thereby accelerating the development of new therapeutic agents based on the benzo[c]chromen-6-one scaffold. researchgate.net
Data Tables
Below is a representative data table illustrating the in vitro PDE2 inhibitory activity of various 6H-benzo[c]chromen-6-one derivatives, adapted from published research. mdpi.com
| Compound | R¹ Group | IC₅₀ (μM) |
|---|---|---|
| 1a | -H | >50 |
| 1b | -CH₃ | 19.83 ± 2.11 |
| 1c | -CH₂CH₃ | 10.14 ± 1.23 |
| 1f | -(CH₂)₄CH₃ | 3.67 ± 0.47 |
| 1h | -CH₂COOCH₂CH₃ | >50 |
| 1m | -CH₂CH₂OH | >50 |
IC₅₀ values represent the concentration of the compound required to inhibit 50% of the PDE2 enzyme activity. A lower value indicates higher potency.
Mechanistic Investigations of Biological Activities of Benzo C Chromen 6 Ones
Enzyme Modulation Mechanisms
The structural features of 2-Ethyl-3-hydroxybenzo[c]chromen-6-one suggest its potential to interact with and modulate the activity of various enzymes. This section delves into the mechanistic details of its interactions with key enzymes.
While the broader class of 6H-benzo[c]chromen-6-one derivatives has been investigated for their potential as cholinesterase inhibitors, specific kinetic studies on this compound are not extensively detailed in the available literature. nih.gov Generally, cholinesterase inhibitors act by preventing the breakdown of the neurotransmitter acetylcholine, thereby increasing its levels in the synaptic cleft. researchgate.net The inhibitory mechanism can be competitive, non-competitive, or mixed-type, which can be determined through kinetic analyses such as Lineweaver-Burk plots. mdpi.com For carbamate (B1207046) inhibitors, the process often involves the formation of a carbamylated enzyme, which is more stable than the acetylated form, leading to a prolonged inhibition. researchgate.net The specific binding mode and inhibitory constants (Kᵢ) for this compound would require dedicated enzymatic assays.
Table 1: Putative Cholinesterase Inhibition Data for this compound
| Enzyme | Inhibition Type | IC₅₀ (µM) | Kᵢ (µM) | Source |
|---|---|---|---|---|
| Acetylcholinesterase (AChE) | Data not available | Data not available | Data not available | N/A |
| Butyrylcholinesterase (BChE) | Data not available | Data not available | Data not available | N/A |
This table is illustrative and highlights the absence of specific experimental data for the compound of interest.
Table 2: Putative Monoamine Oxidase Inhibition Data for this compound
| Enzyme | Inhibition Type | IC₅₀ (nM) | Selectivity Index (MAO-A/MAO-B) | Source |
|---|---|---|---|---|
| MAO-A | Data not available | Data not available | Data not available | N/A |
| MAO-B | Data not available | Data not available | Data not available | N/A |
This table is illustrative and highlights the absence of specific experimental data for the compound of interest.
Molecular docking and dynamics simulations are powerful computational tools used to predict and analyze the binding of a ligand to its target protein. nih.govscispace.com For this compound, such simulations could provide valuable insights into its interaction with the active sites of cholinesterases and monoamine oxidases. These studies can reveal key binding interactions, such as hydrogen bonds and hydrophobic contacts, and help to rationalize the compound's inhibitory activity and selectivity. mdpi.com For instance, the hydroxyl group of the compound could form hydrogen bonds with amino acid residues in the active site, while the ethyl group and the aromatic rings could engage in hydrophobic and π-π stacking interactions. nih.gov At present, specific molecular docking and dynamics simulation studies for this compound with these enzymes have not been reported in the reviewed literature.
Antioxidant Mechanisms at the Molecular Level (e.g., Free Radical Scavenging Pathways)
Phenolic compounds, including those with a hydroxyl group on a benzene (B151609) ring like this compound, are known for their antioxidant properties. The primary mechanism of antioxidant action is often through free radical scavenging. This can occur via several pathways, including hydrogen atom transfer (HAT) and single electron transfer followed by proton transfer (SET-PT). nih.gov In the HAT mechanism, the phenolic hydroxyl group donates a hydrogen atom to a free radical, thereby neutralizing it. In the SET-PT mechanism, the phenolic compound first transfers an electron to the radical, followed by the transfer of a proton.
The antioxidant activity of this compound can be evaluated using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. mdpi.comnih.gov The efficiency of scavenging is dependent on the bond dissociation enthalpy of the O-H bond in the hydroxyl group and the stability of the resulting phenoxyl radical. While the general principles apply, specific experimental data on the free radical scavenging pathways and efficacy of this compound are not available in the reviewed literature.
Table 3: Putative Antioxidant Activity Data for this compound
| Assay | Scavenging Pathway | EC₅₀ (µg/mL) | Trolox Equivalent Antioxidant Capacity (TEAC) | Source |
|---|---|---|---|---|
| DPPH | Data not available | Data not available | Data not available | N/A |
| ABTS | Data not available | Data not available | Data not available | N/A |
This table is illustrative and highlights the absence of specific experimental data for the compound of interest.
Receptor Binding Studies and Ligand-Receptor Interactions
The benzo[c]chromen-6-one scaffold has been identified as a ligand for certain receptors, notably the estrogen receptor (ER). nih.gov The binding affinity and selectivity for different receptor subtypes (e.g., ERα and ERβ) are influenced by the substitution pattern on the core structure. nih.gov The hydroxyl group on the aromatic ring is often a key feature for receptor binding, mimicking the phenolic hydroxyl of estradiol. nih.gov
For this compound, it is plausible that it could interact with nuclear receptors such as the estrogen receptor or the androgen receptor. However, specific receptor binding assays to determine its binding affinity (Kᵢ or IC₅₀ values) and functional activity (agonist or antagonist) for these or other receptors have not been reported in the available scientific literature. Such studies would be crucial to understand its potential endocrine-disrupting or therapeutic effects mediated by receptor interaction.
Table 4: Putative Receptor Binding Affinity Data for this compound
| Receptor | Binding Affinity (Kᵢ, nM) | Functional Activity | Source |
|---|---|---|---|
| Estrogen Receptor α (ERα) | Data not available | Data not available | N/A |
| Estrogen Receptor β (ERβ) | Data not available | Data not available | N/A |
| Androgen Receptor (AR) | Data not available | Data not available | N/A |
This table is illustrative and highlights the absence of specific experimental data for the compound of interest.
Theoretical and Computational Chemistry of 2 Ethyl 3 Hydroxybenzo C Chromen 6 One
Quantum Chemical Calculations (e.g., Density Functional Theory for Electronic Structure)
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. For 2-Ethyl-3-hydroxybenzo[c]chromen-6-one, DFT calculations, typically employing functionals like B3LYP with a 6-311++G(d,p) basis set, are used to determine its optimized geometric and electronic properties. thenucleuspak.org.pk
The initial step involves geometry optimization, where the molecule's structure is adjusted to find the lowest energy conformation. This provides precise data on bond lengths and angles. Following optimization, a range of electronic properties can be calculated. Central to this analysis are the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical parameter, offering insights into the molecule's chemical reactivity, kinetic stability, and the energy of its lowest electronic excitation. thenucleuspak.org.pk
Global reactivity descriptors, derived from FMO energies, further quantify the molecule's chemical behavior. These descriptors include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). A lower HOMO-LUMO gap generally corresponds to higher chemical reactivity and lower kinetic stability. These calculations are fundamental to predicting how the molecule will interact with other chemical species. researchgate.net
Table 1: Calculated Electronic Properties of this compound using DFT
| Property | Symbol | Typical Calculated Value (eV) | Description |
| Highest Occupied Molecular Orbital Energy | EHOMO | -6.20 | Indicates the electron-donating character. |
| Lowest Unoccupied Molecular Orbital Energy | ELUMO | -2.15 | Indicates the electron-accepting character. |
| HOMO-LUMO Energy Gap | ΔE | 4.05 | Correlates with chemical stability and reactivity. |
| Ionization Potential | IP | 6.20 | The energy required to remove an electron. |
| Electron Affinity | EA | 2.15 | The energy released when an electron is added. |
| Electronegativity | χ | 4.175 | The ability of the molecule to attract electrons. |
| Chemical Hardness | η | 2.025 | Measures resistance to change in electron distribution. |
| Global Electrophilicity Index | ω | 4.30 | Describes the propensity to accept electrons. |
Note: Values are hypothetical, based on typical results for similar coumarin derivatives from DFT calculations and are presented for illustrative purposes.
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and predict its reactivity towards electrophilic and nucleophilic attacks. The MEP map is plotted on the molecule's electron density surface, where different colors represent varying electrostatic potential values.
For this compound, the MEP map would reveal distinct regions of positive and negative potential:
Negative Regions (Red/Yellow): These areas correspond to high electron density and are susceptible to electrophilic attack. They are predominantly located around the oxygen atoms of the carbonyl (C=O) group on the lactone ring and the hydroxyl (-OH) group. These electronegative atoms create electron-rich zones, making them the most likely sites for interaction with positive charges or electrophiles.
Positive Regions (Blue): These areas indicate electron deficiency and are prone to nucleophilic attack. The hydrogen atom of the hydroxyl group, being bonded to a highly electronegative oxygen atom, is expected to be a primary site of positive potential. The aromatic protons also exhibit a lesser degree of positive potential.
Neutral Regions (Green): These areas represent near-zero potential and are typically found over the nonpolar parts of the molecule, such as the ethyl group and the carbon framework of the aromatic rings.
The MEP analysis provides a clear, qualitative picture of the molecule's reactive sites, complementing the quantitative data from FMO analysis. thenucleuspak.org.pk
Table 2: Predicted Electrostatic Potential Ranges on the MEP Surface
| Molecular Region | Color Code | Predicted Potential Range (a.u.) | Implied Reactivity |
| Carbonyl Oxygen | Red | -0.04 to -0.06 | Strong site for electrophilic attack |
| Hydroxyl Oxygen | Red/Yellow | -0.03 to -0.05 | Site for electrophilic attack and H-bonding |
| Hydroxyl Hydrogen | Blue | +0.05 to +0.07 | Site for nucleophilic attack |
| Aromatic Hydrogens | Light Blue | +0.02 to +0.04 | Weaker sites for nucleophilic attack |
| Aromatic Rings/Ethyl Group | Green | -0.01 to +0.01 | Low reactivity, nonpolar interactions |
Note: Values are illustrative and represent typical potential ranges for similar functional groups in organic molecules.
Conformational Analysis and Molecular Dynamics Simulations
The three-dimensional structure and flexibility of this compound are crucial for its function and interactions. Conformational analysis aims to identify the most stable arrangements (conformers) of the molecule and the energy barriers between them. The primary sources of conformational flexibility in this molecule are the rotations around the single bonds associated with the ethyl and hydroxyl substituents.
Ethyl Group Rotation: The C-C single bond connecting the ethyl group to the aromatic ring allows for rotation, leading to different spatial orientations of the methyl group relative to the plane of the chromenone core.
Hydroxyl Group Rotation: The C-O bond of the hydroxyl group also permits rotation, changing the orientation of the hydrogen atom. This can influence intramolecular hydrogen bonding possibilities and interactions with solvent molecules.
Molecular Dynamics (MD) simulations are employed to study these motions over time. By simulating the atomic movements under a given force field, MD provides a dynamic picture of the molecule's behavior in different environments (e.g., in a vacuum or in a solvent). These simulations can reveal the preferred conformations, the timescale of conformational changes, and how interactions with solvent molecules can stabilize or destabilize certain structures. nih.gov The results from MD simulations can be used to generate a potential energy surface, mapping the energy of the molecule as a function of its geometry, and to calculate the relative populations of different conformers at thermal equilibrium.
Photophysical Properties and Fluorescence Mechanisms
The extended π-conjugated system of the benzo[c]chromen-6-one core is characteristic of many fluorescent molecules, or fluorophores. The absorption of a photon of appropriate energy promotes the molecule from its electronic ground state (S0) to an excited state (S1, S2, etc.). The molecule can then return to the ground state through various relaxation pathways, one of which is the emission of a photon, a process known as fluorescence.
Computational methods, particularly Time-Dependent Density Functional Theory (TD-DFT), are essential for understanding these photophysical processes. rsc.orgresearchgate.netmdpi.com TD-DFT can predict the energies of electronic transitions, which correspond to the absorption and emission wavelengths. For this compound, the key electronic transition is typically a π → π* transition, where an electron is promoted from a π bonding orbital (often the HOMO) to a π* antibonding orbital (often the LUMO). The presence of the hydroxyl and ethyl groups acts as substituents that modulate these energy levels, thereby tuning the absorption and emission spectra. Studies on related hydroxybenzo[c]chromen-6-ones have shown that the hydroxyl group, in particular, plays a significant role in their photophysical properties. nih.gov
Upon excitation, a molecule does not remain in the excited state indefinitely. The de-excitation process, or excited-state dynamics, involves several competing pathways.
Vibrational Relaxation: The molecule rapidly relaxes to the lowest vibrational level of the first excited state (S1). This process is non-radiative and occurs on a picosecond timescale.
Fluorescence (Radiative Decay): From the S1 state, the molecule can return to the ground state (S0) by emitting a photon. The energy of this photon is typically lower than the absorbed photon, resulting in the characteristic Stokes shift observed in fluorescence spectra. TD-DFT calculations can estimate the oscillator strength of this transition, which is related to the probability of fluorescence occurring. mdpi.com
Internal Conversion (Non-radiative Decay): The molecule can return to the ground state without emitting light, dissipating the energy as heat to its surroundings.
Intersystem Crossing: The molecule can transition from a singlet excited state (S1) to a triplet excited state (T1). From the triplet state, it can return to the ground state via phosphorescence (a much slower radiative process) or non-radiative decay.
Computational studies can map the potential energy surfaces of the ground and excited states to identify pathways and energy barriers for these processes, providing a mechanistic understanding of why a molecule is, or is not, fluorescent.
The fluorescence quantum yield (ΦF) is a measure of the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed. A high quantum yield (approaching 1.0 or 100%) indicates that fluorescence is the dominant de-excitation pathway. Benzo[c]chromen-6-one and other coumarin derivatives are known for their often bright fluorescence and high quantum yields. rsc.orgnih.govresearchgate.net
The quantum yield can be predicted computationally by calculating the rate constants for radiative (kr, fluorescence) and non-radiative (knr) decay from the excited state. The quantum yield is then given by:
ΦF = kr / (kr + knr)
Calculating these rate constants is complex, but TD-DFT provides the necessary inputs, such as the energy gap between the S1 and S0 states and the transition dipole moment. Experimentally, the relative quantum yield is more commonly determined by comparing the fluorescence of the sample to a standard with a known quantum yield. mdpi.com
Table 3: Predicted Photophysical Properties and Quantum Yield Parameters
| Parameter | Symbol | Predicted Value | Significance |
| Maximum Absorption Wavelength | λabs | 352 nm | Corresponds to the S0 → S1 transition energy. |
| Maximum Emission Wavelength | λem | 490 nm | Wavelength of maximum fluorescence intensity. |
| Stokes Shift | Δλ | 138 nm | Energy loss between absorption and emission. |
| Oscillator Strength | f | 0.55 | Proportional to the probability of light absorption. |
| Radiative Decay Rate | kr | 2.5 x 108 s-1 | Rate constant for fluorescence emission. |
| Non-radiative Decay Rate | knr | 0.8 x 108 s-1 | Rate constant for non-emissive decay. |
| Predicted Fluorescence Quantum Yield | ΦF | 0.76 | Efficiency of the fluorescence process. |
Note: Data are hypothetical and based on computational and experimental values for structurally similar hydroxybenzo[c]chromen-6-ones for illustrative purposes. rsc.orgnih.gov
Emerging Research Frontiers for 2 Ethyl 3 Hydroxybenzo C Chromen 6 One and Its Analogues
Development of Advanced and Sustainable Synthetic Methodologies
The synthesis of 2-Ethyl-3-hydroxybenzo[c]chromen-6-one and its analogues has been a key area of research, with a focus on developing efficient and environmentally friendly methods. An efficient synthetic pathway for Urolithin M6 has been developed, involving a five-step process from readily available starting materials. nih.gov Key reactions in this synthesis include a Suzuki coupling and an intramolecular C-H oxygenation, which have been optimized to improve reaction times and yields. nih.gov
Researchers are also exploring cascade annulation strategies for the rapid assembly of hydroxybenzo[c]chromen-6-ones. One such method involves a 1,8-diazabicyclo[5.4.0]undec-7-ene-promoted cascade double-annulation of ortho-alkynyl quinone methides. nih.gov This approach is notable for its operational simplicity, as it can be performed with benchtop-grade solvents without the need for an inert atmosphere. nih.gov Furthermore, this strategy demonstrates good functional group compatibility, allowing for the synthesis of a diverse range of analogues. nih.gov The development of such methodologies is crucial for making these valuable compounds more accessible for further research and potential applications.
| Synthetic Strategy | Key Features | Reference |
| Five-step synthesis of Urolithin M6 | Involves Suzuki coupling and intramolecular C-H oxygenation; optimized for time and yield. | nih.gov |
| Cascade Annulation | Utilizes ortho-alkynyl quinone methides; operationally simple and compatible with various functional groups. | nih.gov |
Applications in Chemical Biology as Molecular Probes and Ligands
The unique structural and photophysical properties of the benzo[c]chromen-6-one core make it an attractive scaffold for the development of molecular probes and ligands in chemical biology. nih.gov Hydroxybenzo[c]chromen-6-ones have been shown to exhibit bright fluorescence with high quantum yields, making them suitable for use in biosensors. nih.gov
Recent studies have demonstrated that urolithin derivatives can act as selective fluorescent sensors for metal ions. Specifically, 3-hydroxy-6H-benzo[c]chromen-6-one (Urolithin B) and its partially saturated analogue, 3-hydroxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one, have been identified as selective "on-off" fluorescent sensors for Iron (III). nih.gov The lactone group within the urolithin structure is believed to be the key component for this selective interaction. nih.gov These findings open up possibilities for using these compounds to study the role of iron in biological systems and for the development of diagnostics for iron-related disorders.
Furthermore, urolithins have been investigated as potential enzyme inhibitors. researchgate.net For instance, Urolithin M6 has been identified as a potential inhibitor of lactate (B86563) dehydrogenase A (LDH-A), an enzyme that plays a crucial role in the energy production of tumor cells. nih.gov This discovery highlights the potential of these compounds as leads for the development of new anticancer agents.
| Compound | Application | Mechanism/Key Feature | Reference |
| 3-hydroxy-6H-benzo[c]chromen-6-one (Urolithin B) | Fluorescent sensor for Iron (III) | Lactone group facilitates selective binding. | nih.gov |
| 3-hydroxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one | Fluorescent sensor for Iron (III) | Lactone group facilitates selective binding. | nih.gov |
| Urolithin M6 | Potential LDH-A inhibitor | Mimics the pharmacophore of a known LDH-A inhibitor, galloflavin. | nih.gov |
Exploration of Novel Reaction Pathways and Catalytic Systems
The exploration of novel reaction pathways and catalytic systems is essential for expanding the chemical space of this compound analogues and for discovering new applications. Transition metal-catalyzed intra- or intermolecular coupling reactions have been a fruitful area of investigation for the synthesis of the benzo[c]chromen-6-one framework. nih.gov
The annulation of ortho-alkynyl quinone methide intermediates represents a versatile strategy for the rapid assembly of chromene-related systems. nih.gov This approach allows for the efficient construction of diverse heterocyclic structures. Further research into different catalysts and reaction conditions for these types of transformations could lead to the discovery of even more efficient and selective synthetic routes. The development of multicomponent strategies is another promising avenue for the diversification of this valuable scaffold. nih.gov
Interdisciplinary Research Integrating Materials Science and Organic Chemistry
The integration of materials science and organic chemistry is opening up new avenues for the application of this compound and its analogues. The unique optical properties of these compounds, such as their strong fluorescence and large Stokes shifts, make them promising candidates for use in the development of novel materials. nih.gov
For example, hydroxybenzo[c]chromen-6-ones can act as blue-green fluorescent dyes. nih.gov Their photophysical properties, including absorption and emission maxima, can be tuned by modifying their chemical structure. This tunability makes them attractive for applications in areas such as organic light-emitting diodes (OLEDs) and fluorescent probes for imaging. The ability to easily incorporate additional arene moieties into the benzo[c]chromen-6-one scaffold further expands the possibilities for creating materials with distinct photophysical properties. nih.gov
| Property | Potential Application | Reference |
| Bright fluorescence and high quantum yields | Biosensors, fluorescent dyes | nih.gov |
| Large Stokes shifts | Fluorescent probes for imaging | nih.gov |
| Tunable photophysical properties | Organic light-emitting diodes (OLEDs) | nih.gov |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
